molecular formula C7H14Cl2N4 B2435169 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride CAS No. 2416235-02-2

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride

カタログ番号: B2435169
CAS番号: 2416235-02-2
分子量: 225.12
InChIキー: IFPQNVUJBNWAGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride is a chemical compound with a complex structure that belongs to the class of pyrazolopyrimidines

特性

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-5-6(8)7-9-3-2-4-11(7)10-5;;/h9H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBMVVWVHUITPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNC2=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine core. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

化学反応の分析

Types of Reactions

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine exhibit significant anticancer properties. The compound has been studied for its ability to induce apoptosis in various cancer cell lines.

CompoundCancer TypeIC (µM)Reference
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amineA549 (Lung)12.5
4,5-Dihydro-pyrazolo[1,5-a]pyrimidine derivativeMCF-7 (Breast)8.0

Case Study 1: Anticancer Efficacy
A study demonstrated that this compound could induce apoptosis in A549 lung cancer cells via a mitochondrial-dependent pathway. This finding suggests its potential as a therapeutic agent for lung cancer treatment.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Notably, it exhibits activity against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis.

EnzymeInhibition TypeIC (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Case Study 2: Antimicrobial Properties
In investigations focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

作用機序

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride involves its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

生物活性

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine; dihydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • SMILES : CC1=NN2CCCNC2=C1
  • InChIKey : YPLDOUXBCHDJMW-UHFFFAOYSA-N

The compound features a tetrahydropyrazolo core that is essential for its biological activity. The presence of the methyl group at the 2-position and the amine functionality at the 3-position are critical for its interaction with biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study highlighted the potential of this class of compounds in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation. For instance, compounds similar to 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine were shown to inhibit the activity of kinases involved in cancer cell signaling pathways (e.g., PI3K/Akt pathway) .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of certain kinases and phosphodiesterases. For example, a study reported that derivatives of this compound could effectively inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP), which is crucial for many cellular processes .

Case Studies

StudyFindings
Study 1 Investigated the anticancer effects of pyrazolo[1,5-a]pyrimidines on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
Study 2 Analyzed enzyme inhibition profiles of various pyrazolo derivatives; found that 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine showed strong inhibitory effects on specific kinases linked to cancer progression.
Study 3 Evaluated the pharmacokinetics and toxicity of pyrazolo compounds in animal models; reported favorable safety profiles and effective bioavailability for therapeutic applications.

The biological activity of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves binding to the active sites of these proteins, leading to alterations in their activity and subsequent biological effects.

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Synthesis requires optimization of reaction conditions (temperature, solvent, catalysts) to minimize side products. Key steps include:

  • Cyclocondensation : Formation of the pyrazolo[1,5-a]pyrimidine core using precursors like aminopyrazoles and ketones under acidic or basic conditions .
  • Salt Formation : Conversion to the dihydrochloride salt via treatment with HCl in polar solvents (e.g., ethanol or water) to enhance stability and solubility .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC or TLC .

Basic: Which spectroscopic methods are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydrogen/carbon environments and aromaticity of the pyrazolo-pyrimidine core .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiomeric forms (e.g., (R)- or (S)-configurations) .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives?

Asymmetric hydrogenation using chiral catalysts (e.g., Rhodium with BINAP ligands) achieves >90% enantiomeric excess (ee). Example protocol:

  • Substrate Preparation : Partially reduce pyrazolo[1,5-a]pyrimidine precursors with NaBH3_3CN .
  • Catalytic Hydrogenation : Use Rh/(R)-BINAP under H2_2 pressure (50 psi) at 25°C for 24 hours .
  • Validation : X-ray crystallography or chiral HPLC to confirm ee .

Advanced: How do structural modifications influence biological activity?

Modifications to the pyrazolo-pyrimidine scaffold alter receptor binding and pharmacokinetics:

Substituent Biological Impact Reference
4-ChlorophenylEnhances kinase inhibition (e.g., p38 MAPK)
3,4-DimethoxyphenylImproves CNS penetration
TrifluoromethylIncreases metabolic stability

Rational design should balance lipophilicity (logP) and hydrogen-bonding capacity .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Structural Analog Confusion : Misidentification of analogs (e.g., pyridine vs. pyrimidine cores). Cross-validate using spectral data and CAS numbers .
  • Assay Variability : Standardize assays (e.g., enzyme inhibition IC50_{50}) using controls like staurosporine for kinase studies .
  • Salt Form Differences : Dihydrochloride vs. free base forms alter solubility; report molar concentrations explicitly .

Basic: What are the key applications in medicinal chemistry?

  • Kinase Inhibition : Targets p38 MAPK and CDKs, with IC50_{50} values in the nanomolar range .
  • Antiviral Research : Derivatives inhibit HIV integrase via chelation of Mg2+^{2+} ions in the active site .
  • Neuropharmacology : Methoxy-substituted analogs show promise in modulating serotonin receptors .

Advanced: What strategies improve pharmacokinetic properties?

  • Prodrug Design : Acetylated derivatives (e.g., phenyl acetate) enhance oral bioavailability .
  • Salt Selection : Dihydrochloride form improves aqueous solubility (>10 mg/mL in PBS) compared to free bases .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF3_3) to reduce CYP450-mediated oxidation .

Basic: How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound rescue .
  • Pharmacodynamic Markers : Quantify downstream biomarkers (e.g., phosphorylated p38 for kinase inhibitors) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。